molecular formula C8H10N2OS B073302 (2-Methoxyphenyl)thiourea CAS No. 1516-37-6

(2-Methoxyphenyl)thiourea

Cat. No.: B073302
CAS No.: 1516-37-6
M. Wt: 182.25 g/mol
InChI Key: HXCHZMHFZXNFIX-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C8H10N2OS. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a (2-methoxyphenyl) group. This compound is known for its diverse applications in organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

(2-Methoxyphenyl)thiourea and its derivatives have been found to interact with various enzymes, proteins, and other biomolecules. For instance, they have been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . The nature of these interactions is complex and depends on the specific derivative and the biochemical context.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the biochemical environment.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism can vary depending on the specific derivative and the biochemical context.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Detailed information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific pathways and interactions can vary depending on the specific derivative and the biochemical context.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Methoxyphenyl)thiourea can be synthesized through the reaction of 2-methoxyaniline with thiocyanate in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-Methoxyaniline} + \text{Thiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

(2-Methoxyphenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

    Industry: It is used in the production of dyes, photographic chemicals, and rubber accelerators.

Comparison with Similar Compounds

    Thiourea: The parent compound, which lacks the (2-methoxyphenyl) group.

    Phenylthiourea: Similar structure but with a phenyl group instead of a (2-methoxyphenyl) group.

    (2-Chlorophenyl)thiourea: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness: (2-Methoxyphenyl)thiourea is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

IUPAC Name

(2-methoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-11-7-5-3-2-4-6(7)10-8(9)12/h2-5H,1H3,(H3,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCHZMHFZXNFIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164810
Record name Urea, 1-(o-methoxyphenyl)-2-thio-
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Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-37-6
Record name (2-Methoxyphenyl)thiourea
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Record name N-(2-Methoxyphenyl)thiourea
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Record name (2-Methoxyphenyl)thiourea
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523842
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Record name Urea, 1-(o-methoxyphenyl)-2-thio-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(O-METHOXYPHENYL)THIOUREA
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Synthesis routes and methods

Procedure details

To 50 ml of acetone were added 2.46 g of o-anisidine and 3.75 g of benzoyl isothiocyanate, and the mixture is stirred under reflux for 2 hours and, then, allowed to stand overnight in a refrigerator at 5° C. The resulting crystals were collected by filtration, washed with cold acetone and dried under reduced pressure. The crystals were added to 50 ml of 30% methylamine-methanol and the mixture was stirred at room temperature overnight. The reaction mixture was concentrated to dryness under reduced pressure, and the residue was washed with ethanol-ethyl acetate and dried under reduced pressure. The procedure provided 2.08 g of N-(o-methoxyphenyl)thiourea.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of (2-methoxyphenyl)thiourea?

A1: this compound (C8H10N2OS) is characterized by a thiourea group (NH2-CS-NH) attached to a 2-methoxyphenyl ring. The central carbonylthiourea unit is generally planar and forms various angles with the attached aromatic rings depending on the specific derivative. This structure allows for intramolecular hydrogen bonding, influencing the compound's conformation and interactions. [, , , , , , ] For example, in N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea, the central carbonylthiourea unit is nearly planar and makes dihedral angles of 2.47° and 17.76° with the terminal benzene rings. []

Q2: What is the significance of this compound in sensor development?

A2: Derivatives of this compound have shown promise as ionophores in ion-selective electrodes. Specifically, N-(Antipyridynil)-N'-(2-methoxyphenyl)thiourea was successfully incorporated into a PVC membrane sensor for the detection of cobalt ions (Co(II)). [] This sensor exhibited high selectivity for cobalt even in the presence of other metal ions. Additionally, research indicates that incorporating this compound derivatives with anthracene fluorophores into polymethylmethacrylate (PMMA) films shows promise for anion detection, with varying selectivity for chloride, thiocyanate, and fluoride anions being observed depending on the specific derivative used. []

Q3: How is this compound used in metal removal from aqueous solutions?

A3: Studies have explored the potential of incorporating this compound derivatives into layered silicate magadiite (Mag) for removing heavy metals like lead (Pb(II)) from water. [] The organic thiourea derivatives, due to their chelating abilities, enhance the metal adsorption capacities of the magadiite material. Specifically, N-(2-methoxyphenyl)-N′-(2-methylphenyl)-thiourea (TMMe) and N-(2-methoxyphenyl)-N′-(2-methoxyphenyl)-thiourea (TMM) have been successfully incorporated into magadiite for this application. []

Q4: Are there applications of this compound in precious metal recovery?

A4: Research suggests that 2-methoxyphenyl thiourea can act as a complexing agent in the solvent extraction and recovery of precious metals like platinum and palladium. [] This process uses isoamyl alcohol as the extraction solvent and leverages the ability of 2-methoxyphenyl thiourea to selectively bind with platinum and palladium in an aqueous solution. This complex is then extracted into the organic phase, enabling the separation and enrichment of these precious metals from base metals. []

Q5: What insights do computational chemistry studies provide regarding this compound derivatives?

A5: DFT calculations have been employed to understand the atropisomerism observed in 2-arylimino-N-(2-hydroxyphenyl)thiazolines, a class of compounds derived from this compound. [] These calculations confirmed the influence of intramolecular hydrogen bonding on the rotation process and accurately predicted the barriers to enantiomerization, which were consistent with experimental observations. []

Q6: What analytical techniques are commonly employed to characterize this compound and its derivatives?

A6: Numerous analytical methods are used to study this compound and its derivatives. Single crystal X-ray diffraction is vital for determining the crystal structure and confirming the molecular structure. [, ] Spectroscopic techniques like FTIR and 1H NMR are routinely used to characterize the synthesized compounds and identify functional groups. [] Additionally, electron absorption/emission spectroscopy is valuable for analyzing the optical properties of these compounds, especially when incorporated into polymeric films for sensing applications. []

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